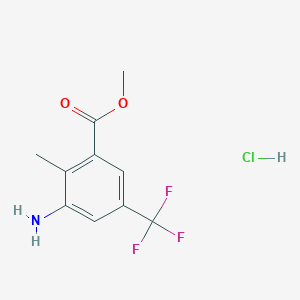

Methyl3-amino-2-methyl-5-(trifluoromethyl)benzoatehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO2. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the stability, lipophilicity, and binding selectivity of compounds .

Preparation Methods

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as Umemoto’s reagents, which are known for their efficiency in introducing trifluoromethyl groups into organic compounds . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of advanced materials with enhanced properties

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride can be compared with other similar compounds, such as:

Methyl 2-amino-5-(trifluoromethyl)benzoate: Similar structure but with different substitution patterns on the aromatic ring.

2-Methyl-3-(trifluoromethyl)aniline: Another trifluoromethylated compound with different functional groups.

The uniqueness of Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.

Biological Activity

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride is a chemical compound with significant biological activity, particularly due to its unique structural features, including the trifluoromethyl group. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride is C₁₀H₁₁ClF₃NO₂. The trifluoromethyl group enhances the compound's stability and lipophilicity, which are critical for its interaction with biological targets. The following table summarizes key characteristics of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride | C₁₀H₁₁ClF₃NO₂ | Contains trifluoromethyl group |

| Methyl 2-amino-5-(trifluoromethyl)benzoate | C₉H₁₁F₃NO₃ | Different substitution pattern |

| 2-Methyl-3-(trifluoromethyl)aniline | C₉H₈F₃N | Different functional groups |

| Methyl 4-amino-2-methoxybenzoate | C₉H₁₁NO₃ | Lacks trifluoromethyl group |

| Ethyl 5-amino-2-methoxybenzoate | C₁₀H₁₂NO₃ | Different alkyl substitution |

Research indicates that the trifluoromethyl group significantly influences the compound's binding affinity and selectivity towards various biological targets. This characteristic enhances its potential as a pharmaceutical agent, particularly in antiviral applications. Studies have shown that the compound interacts with several biomolecules, leading to various biological effects.

Antiviral Properties

A notable area of research involves the antiviral activity of methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride. In vitro studies suggest that it exhibits broad-spectrum antiviral properties, particularly against coronaviruses. For instance, it has been evaluated for its efficacy against SARS-CoV-2 and other β-coronaviruses, demonstrating significant inhibitory effects on viral entry mechanisms.

Case Studies and Research Findings

- Antiviral Efficacy : A study assessed the compound's effectiveness against SARS-CoV-2 in Vero E6 cells. The results indicated an EC50 value (effective concentration for 50% inhibition) that suggests promising antiviral potential, although specific molecular targets remain to be fully elucidated .

- Toxicity Assessment : The cytotoxicity of methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride was evaluated in various cell lines. The CC50 (cytotoxic concentration for 50% cell death) was determined to ensure safety margins for therapeutic use .

- Binding Affinity Studies : Research focused on the binding interactions between the compound and specific viral proteins revealed that modifications in its structure could enhance or reduce its binding capabilities, providing insights into optimizing its therapeutic profile.

Properties

Molecular Formula |

C10H11ClF3NO2 |

|---|---|

Molecular Weight |

269.65 g/mol |

IUPAC Name |

methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate;hydrochloride |

InChI |

InChI=1S/C10H10F3NO2.ClH/c1-5-7(9(15)16-2)3-6(4-8(5)14)10(11,12)13;/h3-4H,14H2,1-2H3;1H |

InChI Key |

MBSZHWAHNLCSGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1N)C(F)(F)F)C(=O)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.